![molecular formula C9H11FN2O2 B1441311 5-fluoro-2-nitro-N-propylaniline CAS No. 951667-98-4](/img/structure/B1441311.png)
5-fluoro-2-nitro-N-propylaniline
Overview
Description
5-Fluoro-2-nitro-N-propylaniline is an organic compound that belongs to the group of aromatic amines . It has a CAS Number of 951667-98-4 and a molecular weight of 198.2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H11FN2O2 . The InChI code for this compound is 1S/C9H11FN2O2/c1-2-5-11-8-6-7 (10)3-4-9 (8)12 (13)14/h3-4,6,11H,2,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198.2 .Scientific Research Applications
Functionalized Nucleosides Synthesis
Nitro-activated nucleobase exchange techniques have been utilized in the synthesis of functionalized nucleosides, demonstrating the potential for creating antiviral agents. For example, nitration of specific precursors produces nitro-substituted nucleosides, which under certain conditions can undergo exchange with pyrimidine and purine nucleobases to form anomeric 2'-fluoro-2'-deoxyribonucleosides, highlighting a method for isotopic labeling of these compounds (Gong et al., 2022).
Heterocyclic Synthesis
Nitro-substituted benzene derivatives serve as versatile building blocks in heterocyclic oriented synthesis (HOS), enabling the preparation of substituted nitrogenous heterocycles. This includes the development of compounds with significant potential in drug discovery through methods that involve immobilization on polymer supports, further chlorine substitution, and cyclization, producing a range of heterocycles such as benzimidazoles and quinoxalinones (Křupková et al., 2013).
Drug Delivery Systems
Innovative drug delivery systems using thermoresponsive polymers have been developed for controlled drug release. A model involving the encapsulation of magnetic nanoparticles and drugs within thermosensitive polymers demonstrates a thermoresponsive release mechanism, which could be particularly useful in cancer therapy (Shen et al., 2016).
Imaging Agents
The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging represents another application area. Fluorinated derivatives of therapeutic agents have been synthesized for PET imaging to study receptor expression and function in vivo, indicating the role of fluorinated compounds in diagnostic imaging (Fei et al., 2004).
Antibacterial Properties
Nitrofluoroquinolone derivatives have been synthesized and evaluated for their antibacterial properties, showing activity against both gram-positive and gram-negative bacteria. This suggests that modifications to the fluoroquinolone scaffold, including nitration, can lead to new antibacterial agents with potential clinical applications (Al-Hiari et al., 2007).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-nitro-N-propylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBGMWGWMVRJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291547 | |
Record name | 5-Fluoro-2-nitro-N-propylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951667-98-4 | |
Record name | 5-Fluoro-2-nitro-N-propylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951667-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitro-N-propylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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